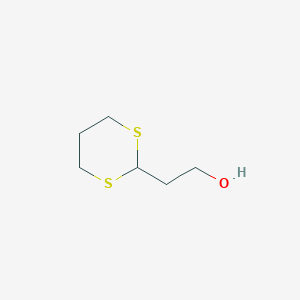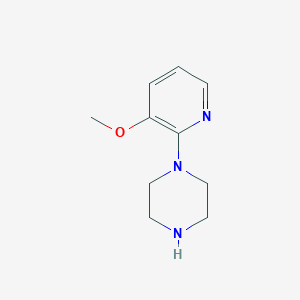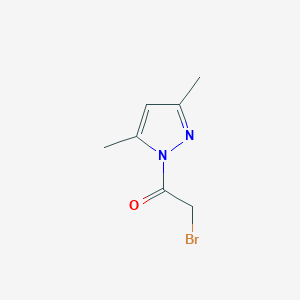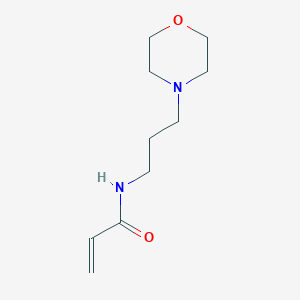
(3-Morpholinopropyl)acrylamid
Übersicht
Beschreibung
N-(3-Morpholinopropyl)acrylamide, also known as MPAA, is a chemical compound that has been extensively studied in the field of scientific research. It is a water-soluble compound that is commonly used as a cross-linking agent in the synthesis of hydrogels. This compound has been shown to have several unique properties that make it an attractive choice for use in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Wasser- und Abwasserbehandlung
Acrylamid ist ein synthetisches Monomer mit einem breiten Spektrum an industriellen Anwendungen, hauptsächlich als Vorläufer bei der Herstellung verschiedener Polymere, wie z. B. Polyacrylamid . Eine der Hauptanwendungen von Polyacrylamiden ist in der Wasser- und Abwasserbehandlung . Sie werden verwendet, um suspendierte Feststoffe aus Wasser zu entfernen und die flüssigen und festen Bestandteile in Abwasser zu trennen.
Zellstoff- und Papierverarbeitung
Polyacrylamide, die aus Acrylamid gewonnen werden, werden auch in der Zellstoff- und Papierverarbeitung in großem Umfang eingesetzt . Sie unterstützen den Prozess der Entwässerung und Trocknung von Papier, verbessern die Effizienz von Papiermaschinen und verbessern die physikalischen Eigenschaften von Papier.
Bergbau und Mineralverarbeitung
In der Bergbauindustrie werden Polyacrylamide in der Mineralverarbeitung eingesetzt . Sie unterstützen die Trennung von festen und flüssigen Bestandteilen und verbessern die Effizienz des Extraktionsprozesses.
Biomedizin
Auf Acrylamid basierende Mikrogels haben aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen aufgrund ihres reaktionsfähigen Verhaltens und ihrer chemischen Stabilität große Aufmerksamkeit erlangt . Dieses reaktionsfähige Verhalten macht die Mikrogels zu einem potenziellen Kandidaten für den Einsatz im Bereich der Biomedizin .
Arzneimittelverabreichung
Das reaktionsfähige Verhalten von auf Acrylamid basierenden Mikrogels macht sie auch zu einem potenziellen Kandidaten für den Einsatz in der Arzneimittelverabreichung . Sie können verwendet werden, um Medikamente einzukapseln und sie in kontrollierter Weise als Reaktion auf bestimmte Reize freizusetzen.
Sensorik und Katalyse
Auf Acrylamid basierende Mikrogels können auch im Bereich der Sensorik und Katalyse eingesetzt werden . Ihr reaktionsfähiges Verhalten kann genutzt werden, um Sensoren für verschiedene Analyten zu entwickeln. Darüber hinaus können sie als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt werden.
Nanotechnologie
Das reaktionsfähige Verhalten von auf Acrylamid basierenden Mikrogels macht sie für den Einsatz im Bereich der Nanotechnologie geeignet . Sie können verwendet werden, um nano-große Geräte und Materialien mit einzigartigen Eigenschaften zu entwickeln.
Forschung und Entwicklung
Der Einsatz der Molekularsimulationstechnologie hat die Forschung an Acrylamidpolymeren in verschiedenen Bereichen, wie z. B. Wasserbehandlung, Ölgewinnung, Papierindustrie und Biomedizin, erheblich vorangetrieben . Dies ermöglicht die Entwicklung neuer Anwendungen und die Verbesserung bestehender Anwendungen.
Wirkmechanismus
Mode of Action
The compound has been studied for its radical scavenging activity, particularly against HO• radicals . It’s suggested that the hydrogen atom transfer (HAT) is the most probable mechanism for this activity . The compound shows excellent HO• radical scavenging activity in various environments .
Biochemical Pathways
The compound is involved in antioxidant activity, particularly in the scavenging of HO• radicals . This involves mechanisms such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) .
Pharmacokinetics
Acrylamide, a related compound, is known to be rapidly absorbed and distributed in various tissues . It’s metabolized via two pathways: biotransformation via cytochrome P450 2E1 to produce glycidamide, and coupling to glutathione in the presence of glutathione S-transferase .
Result of Action
The compound’s radical scavenging activity can lead to a reduction in oxidative stress, which could potentially mitigate the damage caused by reactive oxygen species .
Action Environment
The action of (3-Morpholinopropyl)acrylamide can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity can vary depending on the environment, with excellent activity observed in the gas phase, water, and pentyl ethanoate solvents . Additionally, the formation of acrylamide, a related compound, in foods can be influenced by factors such as the composition of the raw food and the time-temperature of food processing .
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVIOFVAMHTXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471318 | |
| Record name | N-(3-Morpholinopropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46348-76-9 | |
| Record name | N-(3-Morpholinopropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
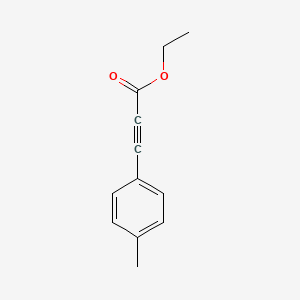


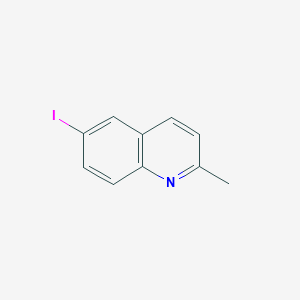
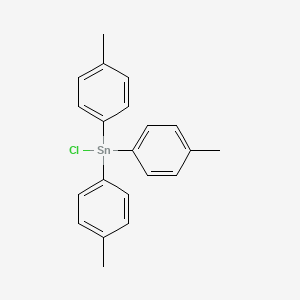
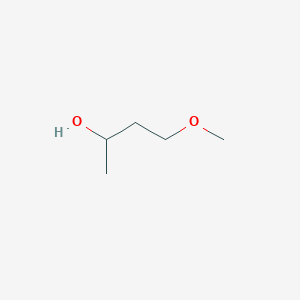
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)

